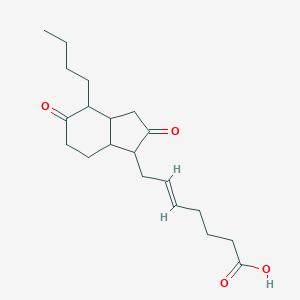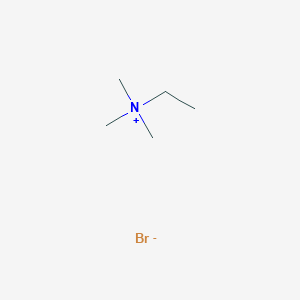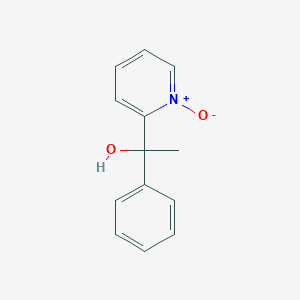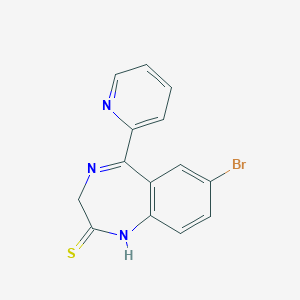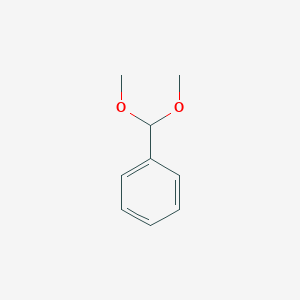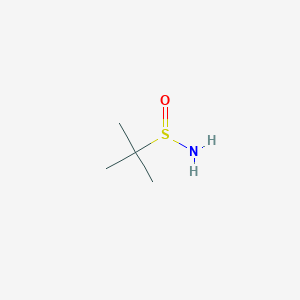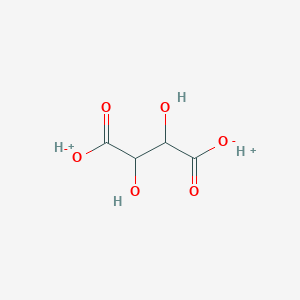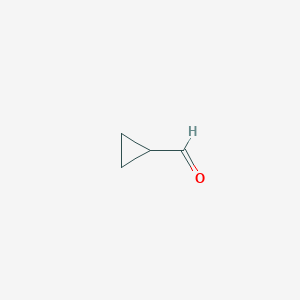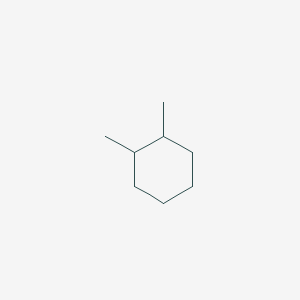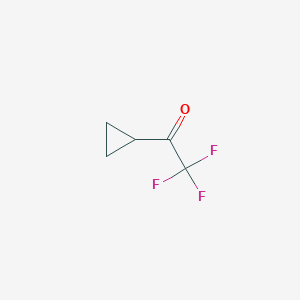
1-Cyclopropyl-2,2,2-trifluoro-ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone derivatives involves various methodologies, including transition-metal-free reactions and enantioselective syntheses. For example, Barroso et al. (2016) describe a simple method to prepare 1,3-diaryl-3-trifluoromethylcyclopropenes by reacting 1,1,1-trifluoroacetophenone tosylhydrazones with alkynes, emphasizing the role of the trifluoromethyl group in the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016). Denton et al. (2007) report the generation of trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity through the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex (Denton et al., 2007).
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2,2,2-trifluoro-ethanone and its derivatives is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring. This configuration imparts significant electronic effects due to the electronegativity of the fluorine atoms, affecting the compound's reactivity and physical properties. Abele et al. (1999) explored the synthesis and crystal structures of β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid, revealing insights into the conformational preferences and hydrogen bonding patterns influenced by the cyclopropane motif (Abele et al., 1999).
Chemical Reactions and Properties
1-Cyclopropyl-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, including cycloadditions, ring-openings, and cyclopropanations. For instance, Atherton and Fields (1968) discuss the cycloaddition reactions of 2,2,2-trifluorodiazoethane, which form cyclopropanes upon photolysis with suitable olefins (Atherton & Fields, 1968). Ortega and Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates with aryl groups by boronic acids under metal-free conditions, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Ortega & Csákÿ, 2016).
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using trifluoromethyl-containing building blocks like 1-Cyclopropyl-2,2,2-trifluoro-ethanone, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis of TFMP derivatives involves various cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
- Results or Outcomes : TFMP derivatives are primarily used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Organic Chemistry
- Summary of Application : Spirocyclopropane annelated to six- and five-member rings, which can be synthesized using 1-Cyclopropyl-2,2,2-trifluoro-ethanone, have been extensively studied in recent decades .
- Methods of Application : Various methods for the synthesis of these compounds have been reported, including the Corey–Chaykovsky reaction .
- Results or Outcomes : Compounds containing the cyclopropyl group demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
-
Chemical Synthesis
- Summary of Application : 1-Cyclopropyl-2,2,2-trifluoro-ethanone is a chemical compound that can be used as a building block in the synthesis of various other compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized. Typically, this compound would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary based on the specific synthesis being performed. The product could be a new compound with potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science .
-
Thermochemistry Studies
- Summary of Application : Compounds like 1-Cyclopropyl-2,2,2-trifluoro-ethanone can be used in studies related to gas phase thermochemistry, condensed phase thermochemistry, phase change data, reaction thermochemistry, and gas phase ion energetics .
- Methods of Application : These studies typically involve the use of spectroscopic techniques and calorimetry to measure various thermodynamic properties of the compound .
- Results or Outcomes : The results of these studies can provide valuable data for theoretical calculations and predictive models in physical chemistry and materials science .
-
Chemical Synthesis
- Summary of Application : 1-Cyclopropyl-2,2,2-trifluoro-ethanone is a chemical compound that can be used as a building block in the synthesis of various other compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized. Typically, this compound would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes : The outcomes would vary based on the specific synthesis being performed. The product could be a new compound with potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science .
-
Thermochemistry Studies
- Summary of Application : Compounds like 1-Cyclopropyl-2,2,2-trifluoro-ethanone can be used in studies related to gas phase thermochemistry, condensed phase thermochemistry, phase change data, reaction thermochemistry, and gas phase ion energetics .
- Methods of Application : These studies typically involve the use of spectroscopic techniques and calorimetry to measure various thermodynamic properties of the compound .
- Results or Outcomes : The results of these studies can provide valuable data for theoretical calculations and predictive models in physical chemistry and materials science .
Propiedades
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 | |
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-ethanone | |
CAS RN |
75702-97-5 | |
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



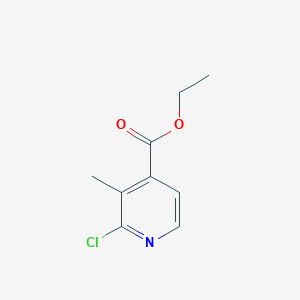
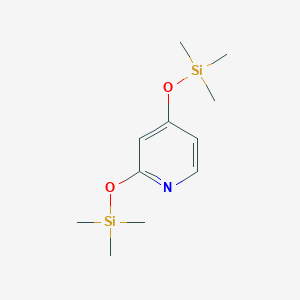
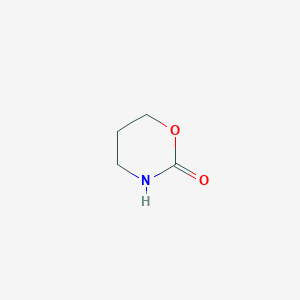
![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
